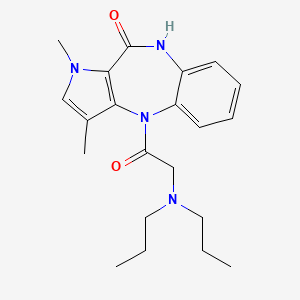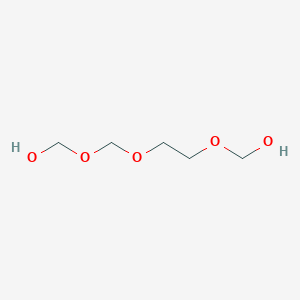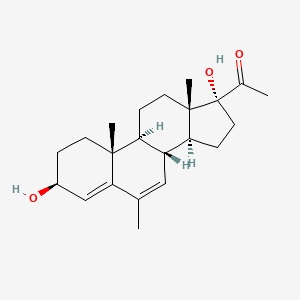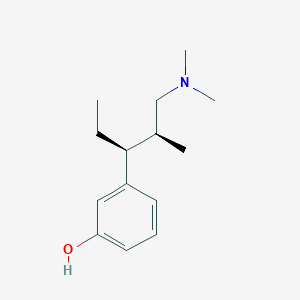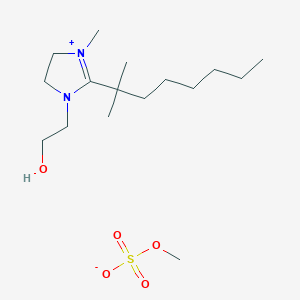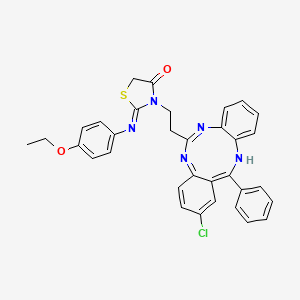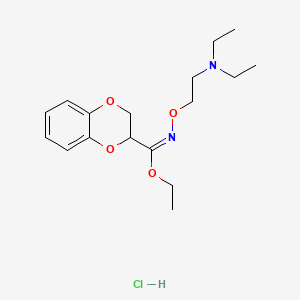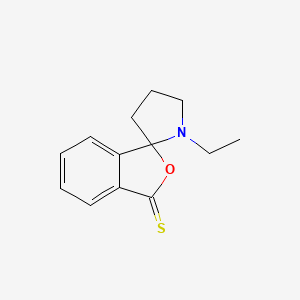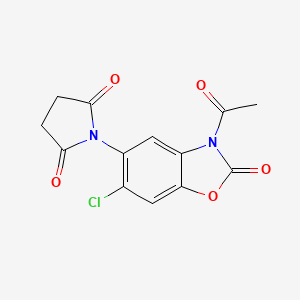
Magnesium palmitostearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium palmitostearate, also known as magnesium stearate, is a compound formed by the reaction of magnesium with palmitic and stearic acids. It is a white, water-insoluble powder that is widely used in the pharmaceutical, cosmetic, and food industries. This compound is valued for its lubricating properties, which make it an essential ingredient in the production of tablets and capsules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium palmitostearate is typically synthesized through a reaction between magnesium salts (such as magnesium chloride) and sodium or potassium salts of palmitic and stearic acids. The reaction is carried out in an aqueous medium, and the product is precipitated out, filtered, and dried.
Industrial Production Methods
In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with a mixture of palmitic and stearic acids. The reaction is conducted at elevated temperatures, usually around 150-200°C, to ensure complete reaction and formation of the desired product. The resulting this compound is then purified and dried for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium palmitostearate primarily undergoes hydrolysis and thermal decomposition reactions. It is relatively stable under normal conditions but can decompose at high temperatures.
Common Reagents and Conditions
Hydrolysis: In the presence of water and acidic or basic conditions, this compound can hydrolyze to form magnesium hydroxide and the corresponding fatty acids.
Thermal Decomposition: At temperatures above 200°C, this compound can decompose to form magnesium oxide, carbon dioxide, and water.
Major Products Formed
Hydrolysis: Magnesium hydroxide, palmitic acid, and stearic acid.
Thermal Decomposition: Magnesium oxide, carbon dioxide, and water.
Aplicaciones Científicas De Investigación
Magnesium palmitostearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a lubricant and release agent in the production of tablets and capsules. It helps to prevent the ingredients from sticking to the equipment during the manufacturing process.
Biology
In biological research, this compound is used as an excipient in the formulation of various drugs. It is also used in the preparation of cell culture media and as a stabilizer for enzymes and proteins.
Medicine
In the medical field, this compound is used as a lubricant in the production of pharmaceutical tablets and capsules. It is also used as an anti-caking agent in powdered medications and as a stabilizer in certain formulations.
Industry
In the industrial sector, this compound is used as a lubricant and release agent in the production of plastics, rubber, and other materials. It is also used as an anti-caking agent in the food industry and as a stabilizer in cosmetic formulations.
Mecanismo De Acción
Magnesium palmitostearate exerts its effects primarily through its lubricating properties. It reduces friction between particles, which helps to improve the flowability of powders and prevent sticking during the manufacturing process. This compound also acts as a stabilizer, helping to maintain the integrity and stability of various formulations.
Comparación Con Compuestos Similares
Magnesium palmitostearate is often compared with other similar compounds, such as calcium stearate, zinc stearate, and aluminum stearate.
Similar Compounds
Calcium Stearate: Similar to this compound, calcium stearate is used as a lubricant and release agent in the production of tablets and capsules. it has different solubility and stability properties.
Zinc Stearate: Zinc stearate is another commonly used lubricant and release agent. It is known for its excellent water-repellent properties and is often used in the production of cosmetics and plastics.
Aluminum Stearate: Aluminum stearate is used as a thickening agent and stabilizer in various formulations. It has different chemical properties compared to this compound and is used in different applications.
Uniqueness
This compound is unique in its combination of lubricating and stabilizing properties, making it a versatile compound for use in a wide range of applications. Its relatively low cost and ease of production also contribute to its widespread use in various industries.
Propiedades
Número CAS |
91031-63-9 |
|---|---|
Fórmula molecular |
C34H66MgO4 |
Peso molecular |
563.2 g/mol |
Nombre IUPAC |
magnesium;hexadecanoate;octadecanoate |
InChI |
InChI=1S/C18H36O2.C16H32O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Clave InChI |
MPBQUSJTYPZEIZ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



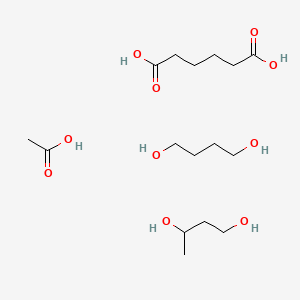
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
